molecular formula C16H16N2O2 B5547790 N'-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B5547790
M. Wt: 268.31 g/mol
InChI Key: SZUPGLNVXGBDTK-SFQUDFHCSA-N
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Description

N’-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an enzyme inhibitor and its pharmacological applications.

    Industry: Utilized in the synthesis of other organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific methoxy substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to form stable complexes with metal ions and improve its pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-9-5-8-14(10-15)12-17-18-16(19)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUPGLNVXGBDTK-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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